molecular formula C15H15Cl2N5O5 B10951526 (1E)-N'-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide

(1E)-N'-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide

Cat. No.: B10951526
M. Wt: 416.2 g/mol
InChI Key: DFDXNVKXGKKNTI-UHFFFAOYSA-N
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Description

(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a dichlorophenoxyacetyl group with a dimethyl-nitro-pyrazolyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide typically involves multiple steps. The process begins with the preparation of the 2,5-dichlorophenoxyacetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with the hydroxyl group of the pyrazole derivative under basic conditions to form the ester linkage. The final step involves the formation of the ethanimidamide group through a condensation reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
  • (1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanimidamide

Uniqueness

(1E)-N’-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15Cl2N5O5

Molecular Weight

416.2 g/mol

IUPAC Name

[(E)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-(2,5-dichlorophenoxy)acetate

InChI

InChI=1S/C15H15Cl2N5O5/c1-8-15(22(24)25)9(2)21(19-8)6-13(18)20-27-14(23)7-26-12-5-10(16)3-4-11(12)17/h3-5H,6-7H2,1-2H3,(H2,18,20)

InChI Key

DFDXNVKXGKKNTI-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N\OC(=O)COC2=C(C=CC(=C2)Cl)Cl)/N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)COC2=C(C=CC(=C2)Cl)Cl)N)C)[N+](=O)[O-]

Origin of Product

United States

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